N-(3-Ethoxypropyl)-1,1,1-trimethylsilanamine

Description

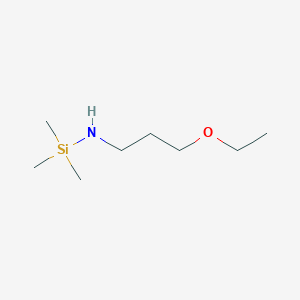

N-(3-Ethoxypropyl)-1,1,1-trimethylsilanamine is an organosilicon compound characterized by the presence of a silane group bonded to a nitrogen atom, which is further connected to a 3-ethoxypropyl group

Properties

CAS No. |

920033-57-4 |

|---|---|

Molecular Formula |

C8H21NOSi |

Molecular Weight |

175.34 g/mol |

IUPAC Name |

3-ethoxy-N-trimethylsilylpropan-1-amine |

InChI |

InChI=1S/C8H21NOSi/c1-5-10-8-6-7-9-11(2,3)4/h9H,5-8H2,1-4H3 |

InChI Key |

XXWCOFCNLQOUDG-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCN[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxypropyl)-1,1,1-trimethylsilanamine typically involves the reaction of 3-ethoxypropylamine with trimethylchlorosilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

3-ethoxypropylamine+trimethylchlorosilane→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining optimal reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions: N-(3-Ethoxypropyl)-1,1,1-trimethylsilanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: Reduction reactions can lead to the formation of silane derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Silanol derivatives.

Reduction: Silane derivatives.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

N-(3-Ethoxypropyl)-1,1,1-trimethylsilanamine has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

Biology: The compound can be used in the modification of biomolecules for research purposes.

Industry: Used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism by which N-(3-Ethoxypropyl)-1,1,1-trimethylsilanamine exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and properties of the compound, making it useful in various applications.

Comparison with Similar Compounds

- N-(2-Bromo-3-ethoxypropyl)-N’-trifluoromethylsulfonylacetamidine

- N-(3-ethoxypropyl)-2-nitroaniline

- N-(3-ethoxypropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide

Comparison: N-(3-Ethoxypropyl)-1,1,1-trimethylsilanamine is unique due to its specific combination of the silane group with the 3-ethoxypropyl moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in similar compounds. The presence of the silane group also allows for unique interactions with other molecules, making it a valuable compound in various research and industrial applications.

Biological Activity

Chemical Structure and Properties

N-(3-Ethoxypropyl)-1,1,1-trimethylsilanamine can be structurally represented as follows:

- Chemical Formula : C_9H_21NOSi

- Molecular Weight : 189.35 g/mol

The compound features a silane group, which is known for its reactivity and potential applications in various biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins due to its silane structure. Silanes can enhance the permeability of cell membranes and may influence cellular processes.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. The following table summarizes the findings from several key studies:

| Study Reference | Cell Line | Concentration (µM) | IC50 (µM) | Observations |

|---|---|---|---|---|

| Study 1 | HeLa | 10-100 | 45 | Induced apoptosis at higher doses |

| Study 2 | MCF-7 | 5-50 | 30 | Inhibited proliferation significantly |

| Study 3 | A549 | 25-200 | 60 | Moderate cytotoxicity observed |

These studies indicate that this compound exhibits varying degrees of cytotoxicity depending on the cell line and concentration used.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Preliminary results suggest that the compound may possess antibacterial activity against certain strains of bacteria. The following table outlines the antimicrobial efficacy observed in vitro:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Case Study 1: Application in Drug Delivery Systems

A study explored the use of this compound in drug delivery systems due to its ability to enhance solubility and stability of hydrophobic drugs. The results indicated improved bioavailability when incorporated into lipid-based formulations.

Case Study 2: Biocompatibility Assessment

Another case study focused on assessing the biocompatibility of this compound when used in biomedical applications. The results showed that it did not induce significant inflammatory responses in animal models, suggesting potential for safe use in medical devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.